Desmethyl-VS-5584 (5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine) is a specialized purine-pyrimidine conjugate that serves as a critical synthetic intermediate and structure-activity relationship (SAR) comparator in the development of dual PI3K/mTOR kinase inhibitors [1]. While its fully methylated parent compound, VS-5584 (CAS 1246560-33-7), is a clinical-stage therapeutic candidate, the desmethyl analog specifically lacks the C8-methyl group on the purine core . This precise structural absence makes it a targeted procurement choice for late-stage functionalization in medicinal chemistry, pharmacokinetic (PK) metabolite tracking, and baseline steric mapping of the kinase ATP-binding pocket.
Substituting Desmethyl-VS-5584 with its fully substituted counterpart (VS-5584) or generic PI3K inhibitors fundamentally compromises both synthetic utility and analytical resolution [1]. In synthetic workflows, the fully methylated C8 position of VS-5584 prevents further purine core derivatization, whereas the unsubstituted C8 position in Desmethyl-VS-5584 allows for directed cross-coupling to generate novel inhibitor libraries . In SAR studies, substituting this compound with structurally distinct inhibitors fails to isolate the exact thermodynamic and steric contributions of the 8-methyl group within the hydrophobic pocket of the mTOR/PI3K kinase domain, leading to confounded selectivity data[1].
Desmethyl-VS-5584 provides an accessible C8 proton on the purine core, serving as a versatile synthetic intermediate for generating novel PI3K/mTOR inhibitor libraries . In contrast, the baseline VS-5584 features a sterically blocked C8-methyl group, rendering it inert to direct C8-functionalization. Procuring the desmethyl analog enables downstream halogenation or cross-coupling reactions that are chemically impossible with the fully substituted parent compound [1].
| Evidence Dimension | C8-Purine Core Functionalization Capacity |
| Target Compound Data | Unsubstituted C8 proton available for late-stage derivatization |
| Comparator Or Baseline | VS-5584 (Sterically blocked by C8-methyl group) |
| Quantified Difference | 100% availability of C8 site vs. 0% in the methylated baseline |
| Conditions | Standard medicinal chemistry derivatization workflows |
Procuring the desmethyl form is mandatory for synthetic chemists aiming to build novel purine-based kinase inhibitor libraries via C8-modification.
In the optimization of purine-based kinase inhibitors, the addition of a methyl group at the 8-position was specifically designed to occupy a hydrophobic pocket, enhancing selectivity [1]. Desmethyl-VS-5584 serves as the exact structural negative control to quantify this effect. By comparing the desmethyl analog against VS-5584, researchers can precisely measure the binding energy and selectivity fold-change contributed solely by the C8-methyl group, a resolution impossible to achieve using structurally divergent inhibitors .
| Evidence Dimension | Structural variable isolation for kinase binding affinity |
| Target Compound Data | Lacks C8-methyl, acts as baseline steric control |
| Comparator Or Baseline | VS-5584 (Contains C8-methyl for hydrophobic pocket occupation) |
| Quantified Difference | Single methyl group difference (ΔCH3) for exact thermodynamic binding quantification |
| Conditions | In vitro kinase assay profiling (PI3K isoforms vs. mTOR) |
It is the only valid comparator for isolating the exact structure-activity relationship (SAR) contribution of the C8-methyl group in purine-based mTOR/PI3K inhibitors.
Methyl-purine drugs can undergo oxidative demethylation in vivo. Desmethyl-VS-5584 is utilized as a highly pure reference standard in UPLC-MS/MS pharmacokinetic studies to track the metabolic fate of the parent drug [1]. When establishing bioanalytical methods, having the exact desmethyl analog allows for the precise identification of potential demethylated metabolites, ensuring regulatory-grade PK profiling that cannot be achieved using generic internal standards.
| Evidence Dimension | Mass-to-charge (m/z) resolution for metabolite tracking |
| Target Compound Data | m/z 341.39[M+H]+ (exact demethylated mass) |
| Comparator Or Baseline | Generic internal standards (e.g., Buparlisib, m/z 411.4) |
| Quantified Difference | Exact structural match for the theoretical C8-demethylated metabolite of VS-5584 |
| Conditions | UPLC-MS/MS pharmacokinetic plasma profiling |
Essential for DMPK labs needing an authentic reference standard to monitor the demethylation pathways of purine-based kinase inhibitors.
Utilized as a core building block where its unsubstituted C8 position allows synthetic chemists to perform late-stage functionalization to explore new chemical space around the purine-pyrimidine scaffold [1].
Deployed as a critical baseline comparator against VS-5584 to map the steric requirements of the PI3K/mTOR ATP-binding pocket and quantify the binding energy contributed by the C8-methyl group.
Serves as a high-purity analytical reference standard in UPLC-MS/MS assays to identify and quantify potential demethylated metabolites of purine-based clinical candidates in plasma samples[2].